molecular formula C14H22N2O B12598822 N-(2,6-Dimethylphenyl)leucinamide CAS No. 636600-48-1

N-(2,6-Dimethylphenyl)leucinamide

Cat. No.: B12598822
CAS No.: 636600-48-1
M. Wt: 234.34 g/mol
InChI Key: XDCWIUPVSMKWEB-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)leucinamide is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and analytical sciences. Its structure, which incorporates a 2,6-dimethylanilide group, is a key motif found in various pharmacologically active agents and analytical reagents . Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules, as well as a candidate for structure-activity relationship (SAR) studies. The core anilide structure is shared with compounds that have demonstrated biological activity. For instance, the N-(2,6-dimethylphenyl) moiety is a recognized feature in certain class Ic antiarrhythmic drugs, which function by blocking sodium channels . This suggests potential research applications for this compound in cardiovascular or electrophysiology studies. Furthermore, the leucinamide portion of the molecule links it to advanced mass spectrometry techniques. Analogous structures, such as N,N-dimethyl leucine (DiLeu), are successfully employed as isobaric tags for the absolute quantification of amines, peptides, and small hydrophilic metabolites in mass spectrometry-based proteomics and metabolomics . This makes it a compound of interest for developing novel analytical methods or reagents to improve ionization efficiency and chromatographic retention in the quantification of biomolecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

636600-48-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide

InChI

InChI=1S/C14H22N2O/c1-9(2)8-12(15)14(17)16-13-10(3)6-5-7-11(13)4/h5-7,9,12H,8,15H2,1-4H3,(H,16,17)

InChI Key

XDCWIUPVSMKWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Method Details:

  • Starting Materials :

    • 2,6-Dimethylaniline (as the amine)
    • Leucine or its derivatives (as the acid)
  • Reaction Conditions :

    • The reaction is typically conducted under acidic or basic conditions to facilitate the formation of the amide bond.
    • Common solvents include dichloromethane or toluene.
  • General Reaction Scheme :
    $$
    \text{2,6-Dimethylaniline} + \text{Leucine} \rightarrow \text{this compound} + \text{H}_2\text{O}
    $$

Coupling Reactions

Another effective method for synthesizing this compound is through coupling reactions that utilize activated derivatives of amino acids.

Method Details:

  • Starting Materials :

    • N-acyl derivatives of leucine (e.g., leucine chloride)
    • 2,6-Dimethylaniline
  • Reagents :

    • Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often used to activate the carboxylic acid group for coupling.
  • Procedure :

    • The amine and activated acid derivative are mixed in a suitable solvent under controlled temperature conditions.
    • The reaction typically requires monitoring for completion via techniques such as thin-layer chromatography (TLC).

Multi-step Synthesis

In cases where higher specificity or purity is required, a multi-step synthesis may be employed.

Method Details:

  • Initial Step :

    • Synthesize an intermediate such as N-(2,6-dimethylphenyl)chloroacetamide from 2,6-dimethylaniline and chloroacetyl chloride.
  • Subsequent Steps :

    • React the intermediate with leucine or its derivatives under specific conditions to form this compound.
  • Overall Reaction Scheme :
    $$
    \text{Step 1: } \text{2,6-Dimethylaniline} + \text{Chloroacetyl chloride} \rightarrow \text{N-(2,6-Dimethylphenyl)chloroacetamide}
    $$
    $$
    \text{Step 2: } \text{N-(2,6-Dimethylphenyl)chloroacetamide} + \text{Leucine} \rightarrow \text{this compound}
    $$

Summary of Preparation Methods

Method Key Reactants Advantages Disadvantages
Direct Amide Formation 2,6-Dimethylaniline, Leucine Simple procedure; fewer steps Potential for lower yields
Coupling Reactions N-acyl leucine derivatives High specificity; good yields Requires activation reagents
Multi-step Synthesis Intermediate compounds High purity; customizable intermediates More complex; longer reaction times

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)leucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

Scientific Research Applications

N-(2,6-Dimethylphenyl)leucinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)leucinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of sodium channels, similar to other local anesthetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2,6-Dimethylphenyl)leucinamide and related compounds derived from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Primary Use Reference
This compound Leucinamide + 2,6-dimethylphenyl Leucine backbone, no additional groups Not explicitly documented
Metalaxyl Alaninamide + 2,6-dimethylphenyl Methoxyacetyl group Fungicide
Metalaxyl-M D-Alaninamide + 2,6-dimethylphenyl Methoxyacetyl group (stereospecific) Fungicide
Benalaxyl Alaninamide + 2,6-dimethylphenyl Phenylacetyl group Fungicide
Furalaxyl Alaninamide + 2,6-dimethylphenyl 2-Furanylcarbonyl group Fungicide
Metazachlor Acetamide + 2,6-dimethylphenyl Chloro, pyrazolylmethyl groups Herbicide
Dimethachlor Acetamide + 2,6-dimethylphenyl Chloro, 1-methoxyethyl group Herbicide
Ofurace Acetamide + 2,6-dimethylphenyl Chloro, tetrahydro-2-oxo-3-furanyl group Fungicide
4-Chloro-N-(2,6-dimethylphenyl)-benzamide Benzamide + 2,6-dimethylphenyl Chloro, hydroxy, methylaminosulfonyl Not specified

Key Observations:

Amino Acid Backbone: this compound uses leucine, a bulkier amino acid with a branched isobutyl side chain, whereas analogs like metalaxyl and benalaxyl employ alanine (smaller methyl side chain).

Substituent Groups :

  • The pesticidal activity of analogs (e.g., metalaxyl, benalaxyl) arises from electron-withdrawing or aromatic acyl groups (methoxyacetyl, phenylacetyl), which enhance systemic mobility and target enzyme inhibition (e.g., RNA polymerase in fungi) . In contrast, this compound lacks such functional groups, suggesting divergent bioactivity.

Stereochemistry :

  • Metalaxyl-M (the D-alanine enantiomer) exhibits higher fungicidal efficacy than its racemic counterpart (metalaxyl) . The stereochemistry of this compound’s leucine residue (L or D form) is unspecified but could critically influence its activity.

Chlorinated Derivatives :

  • Compounds like metazachlor and ofurace incorporate chlorine atoms and heterocyclic moieties, enhancing herbicidal or fungicidal potency via electrophilic reactivity . The absence of halogens in this compound may limit its utility in similar applications.

Biological Activity

N-(2,6-Dimethylphenyl)leucinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of a leucine moiety linked to a 2,6-dimethylphenyl group. Its molecular formula is C15H21N2OC_{15}H_{21}N_{2}O with a molar mass of approximately 234.34 g/mol. The compound's unique structural features contribute to its biological properties and potential applications in various fields.

The mechanism of action for this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors by binding to them, which can lead to various physiological effects. Notably, it has been indicated that the compound may inhibit sodium channels, similar to other local anesthetics.

Biological Activities

1. Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. For instance, in vitro studies have indicated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), with IC50 values indicating effective concentrations .

2. Analgesic and Anti-inflammatory Effects
The compound has also been explored for its potential analgesic (pain-relieving) and anti-inflammatory effects. Its structural similarities to known analgesics suggest that it could be effective in managing pain and inflammation.

3. Antimicrobial Activity
this compound has shown some antimicrobial activity in preliminary studies, although further research is needed to fully characterize this aspect.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Cytotoxicity Exhibited significant cytotoxicity against MCF-7 cells with an IC50 of 1.72 µg/mL .
Mechanism Exploration Suggested involvement in apoptosis and cell cycle modulation.
Comparative Analysis Compared with other local anesthetics like lidocaine and bupivacaine; unique properties noted.

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